

# CAY10731: A Fluorescent Probe for Investigating Hydrogen Sulfide Signaling in Nematodes

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## Compound of Interest

Compound Name: CAY10731

Cat. No.: B3026160

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## Application Notes for Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydrogen sulfide ( $\text{H}_2\text{S}$ ) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," playing a pivotal role in a myriad of physiological processes in nematodes such as *Caenorhabditis elegans*. It is involved in regulating lifespan, stress resistance, and neuromuscular function. **CAY10731** is a specialized fluorescent probe designed for the detection and visualization of  $\text{H}_2\text{S}$  in living cells and tissues. Upon reaction with  $\text{H}_2\text{S}$ , **CAY10731** releases fluorescein, which can be quantified by its fluorescence, providing a valuable tool for researchers studying the intricate roles of  $\text{H}_2\text{S}$  in nematode biology and disease models. While specific peer-reviewed protocols for **CAY10731** in nematodes are not readily available, this document provides a comprehensive guide based on established methodologies for similar fluorescent probes used in *C. elegans* research.

### Mechanism of Action of **CAY10731**

**CAY10731** is engineered to be selective for  $\text{H}_2\text{S}$ . The probe itself is non-fluorescent. However, in the presence of  $\text{H}_2\text{S}$ , a chemical reaction cleaves the probe, releasing the highly fluorescent molecule fluorescein. The intensity of the fluorescence is directly proportional to the concentration of  $\text{H}_2\text{S}$ , allowing for both qualitative visualization and quantitative measurement of  $\text{H}_2\text{S}$  levels within the nematode.

## Key Applications in Nematode Research

- **Studying Aging and Lifespan:** H<sub>2</sub>S has been shown to extend the lifespan of *C. elegans*. **CAY10731** can be used to investigate how H<sub>2</sub>S levels change with age and under conditions of longevity.
- **Investigating Stress Response Pathways:** H<sub>2</sub>S is involved in protecting nematodes from various stressors, including oxidative and hypoxic stress. This probe can help elucidate the dynamics of H<sub>2</sub>S production during stress responses.
- **Neurobiology and Neuromuscular Function:** As a neuromodulator, H<sub>2</sub>S influences neuronal function and muscle health. **CAY10731** can be employed to study the role of H<sub>2</sub>S in neurodegenerative disease models in *C. elegans*.
- **Drug Discovery and Development:** **CAY10731** can be utilized as a screening tool to identify compounds that modulate H<sub>2</sub>S levels in nematodes, offering potential therapeutic avenues for a range of diseases.

## Experimental Protocols

The following protocols are adapted from established methods for using fluorescent probes to detect H<sub>2</sub>S in *C. elegans*. Optimization may be required for specific experimental conditions and nematode species.

### Protocol 1: In Vivo Visualization of H<sub>2</sub>S in *C. elegans*

**Objective:** To qualitatively visualize the distribution of H<sub>2</sub>S in live nematodes.

**Materials:**

- **CAY10731** stock solution (e.g., 10 mM in DMSO)
- Synchronized population of *C. elegans*
- M9 buffer
- Nematode Growth Medium (NGM) agar plates

- Levamisole solution (e.g., 10 mM) for immobilization
- Glass slides and coverslips
- Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm)

Procedure:

- Prepare a working solution of **CAY10731** by diluting the stock solution in M9 buffer to the desired final concentration (e.g., 10-50  $\mu$ M).
- Wash a synchronized population of *C. elegans* off NGM plates using M9 buffer and collect them in a microfuge tube.
- Allow the worms to settle by gravity and remove the supernatant.
- Resuspend the worms in the **CAY10731** working solution and incubate for 30-60 minutes at room temperature in the dark.
- After incubation, wash the worms three times with M9 buffer to remove excess probe.
- For imaging, place a drop of M9 buffer containing a few worms on a glass slide.
- Immobilize the worms by adding a small drop of levamisole solution.
- Gently place a coverslip over the drop.
- Observe the nematodes under a fluorescence microscope using a FITC filter set.

Protocol 2: Quantitative Measurement of H<sub>2</sub>S Levels in *C. elegans* Homogenates

Objective: To quantify the relative levels of H<sub>2</sub>S in nematode populations under different experimental conditions.

Materials:

- **CAY10731** stock solution

- Synchronized populations of *C. elegans*
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Probe sonicator or bead beater
- Microplate reader with fluorescence detection capabilities
- Protein assay kit (e.g., BCA)

Procedure:

- Collect synchronized worm populations from NGM plates and wash extensively with M9 buffer to remove bacteria.
- Resuspend the worm pellet in ice-cold lysis buffer.
- Homogenize the worms using a probe sonicator or bead beater on ice.
- Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (nematode lysate).
- Determine the protein concentration of the lysate using a standard protein assay.
- In a 96-well black microplate, add a standardized amount of protein lysate to each well.
- Add **CAY10731** to a final concentration of 10-50  $\mu$ M to each well.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~494/521 nm).
- Normalize the fluorescence readings to the protein concentration to determine the relative H<sub>2</sub>S levels.

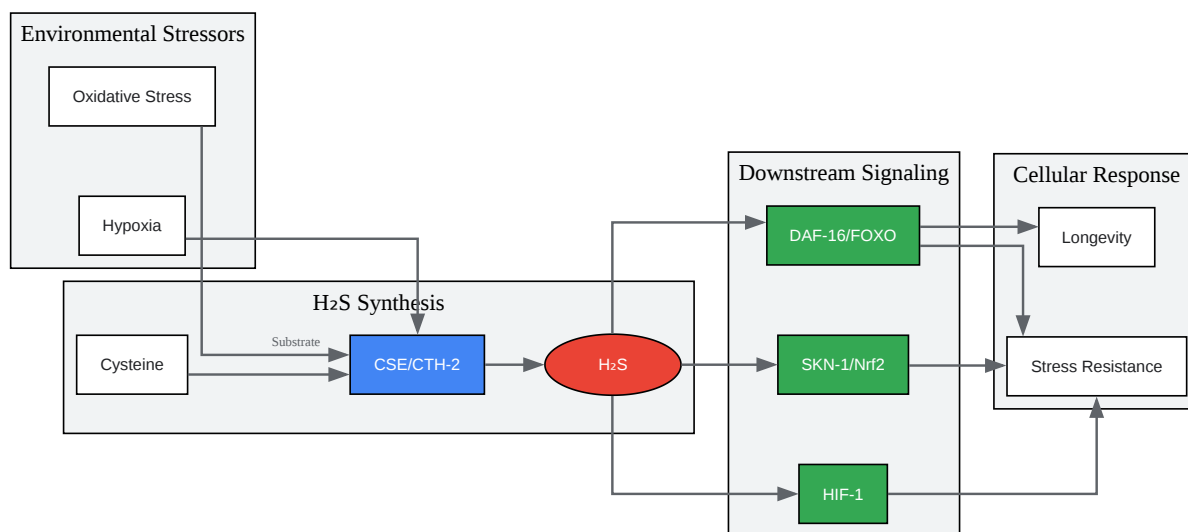
## Data Presentation

Table 1: Representative Quantitative Data of Relative H<sub>2</sub>S Levels

Experimental Condition	Relative Fluorescence Units (RFU) / mg protein	Fold Change vs. Control
Wild-Type (Control)	1500 ± 120	1.0
Oxidative Stress (Paraquat)	2800 ± 250	1.87
Lifespan-extending Mutant	2100 ± 180	1.4
H <sub>2</sub> S Synthesis Inhibitor	800 ± 90	0.53

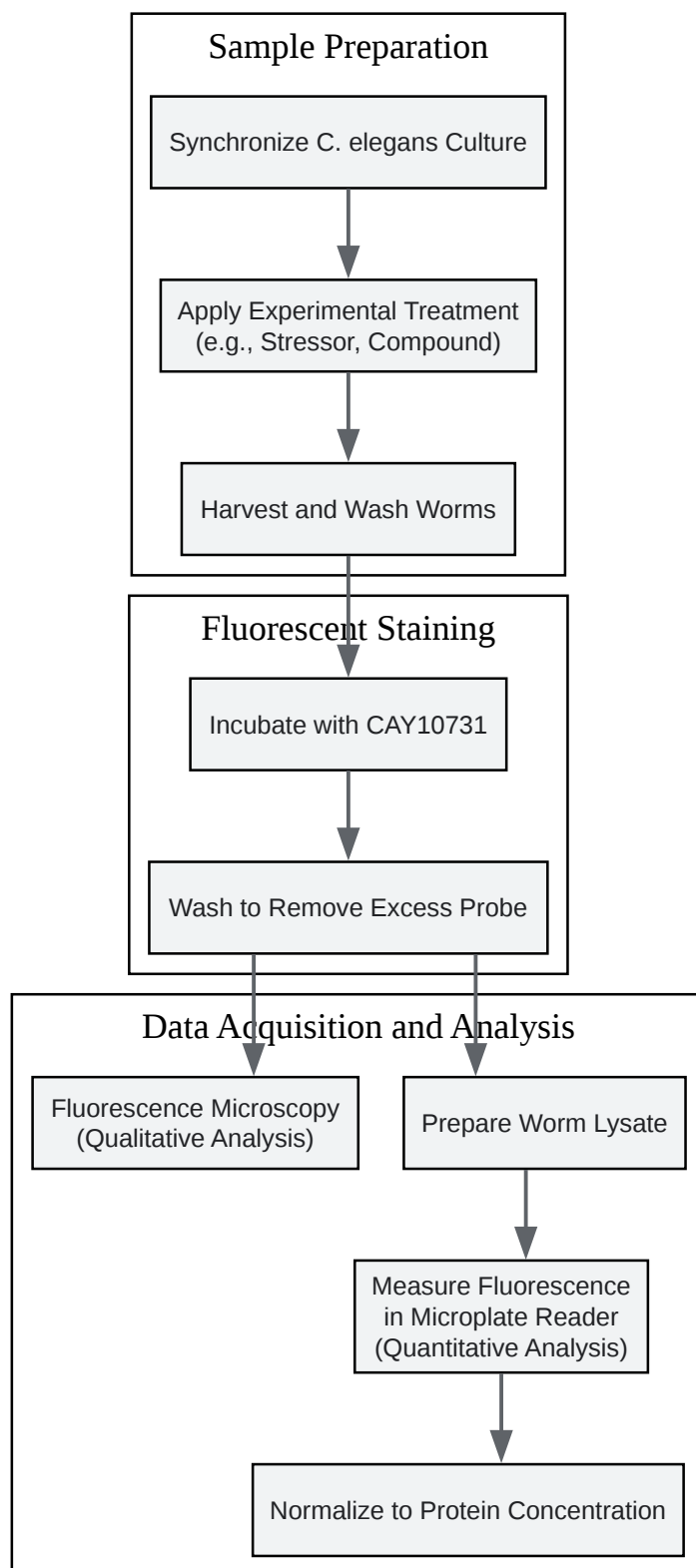
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental setup.

## Visualizations



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Caption: Simplified H<sub>2</sub>S signaling pathway in *C. elegans*.



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